molecular formula C11H8F2N2O B1486766 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1692390-82-1

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1486766
CAS RN: 1692390-82-1
M. Wt: 222.19 g/mol
InChI Key: LEJBGOOZAAXWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol, also known as 6-(2,6-DFPM), is a heterocyclic molecule with a pyrimidine ring and two fluorine atoms. It is a synthetic compound that has a wide range of applications in the scientific and medical fields. 6-(2,6-DFPM) is used for synthesizing various compounds, including drugs and pharmaceuticals, as well as in research applications.

Scientific Research Applications

Pesticide Exposure and Metabolism

The compound 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol is linked to research on the metabolic pathways and exposure impacts of pesticides. Studies have explored its presence as a metabolite in urine samples, indicating exposure to specific pesticides. For instance, research has identified its metabolite, DEAMPY, in higher concentrations in children's urine, potentially reflecting dietary habits linked to family educational levels. This metabolite is associated with pirimiphos, an organophosphate pesticide, highlighting its relevance in monitoring pesticide exposure and potential health implications (Bravo et al., 2019).

Another study on pregnant women in areas of intense agricultural activity detected the metabolite DEAMPY, along with others, in their urine samples. This signifies the compound's utility in assessing the burden of pesticide exposure during crucial developmental periods, and understanding associated health risks (Bravo et al., 2019).

Biomonitoring of Pesticide Exposure

The compound's metabolites, like DEAMPY, serve as sensitive and specific parameters for the biological monitoring of exposure to pesticides like pirimicarb. This application is crucial in occupational and environmental health, providing a means to assess the exposure levels and potential health risks of individuals exposed to these substances (Hardt et al., 1999).

properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJBGOOZAAXWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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